molecular formula C21H24FN7O3 B2365752 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251598-79-4

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2365752
CAS No.: 1251598-79-4
M. Wt: 441.467
InChI Key: FYTQELRCGDSTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C21H24FN7O3 and its molecular weight is 441.467. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit c-met kinase . These inhibitors typically work by binding to the kinase domain of the c-Met receptor, preventing its activation and subsequent downstream signaling.

Pharmacokinetics

Similar compounds have demonstrated good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies .

Result of Action

Inhibition of c-met kinase can lead to reduced cell proliferation, survival, and migration, potentially leading to the suppression of tumor growth .

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O3/c22-16-1-3-17(4-2-16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQELRCGDSTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.